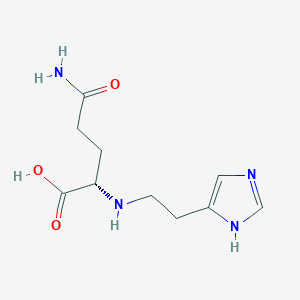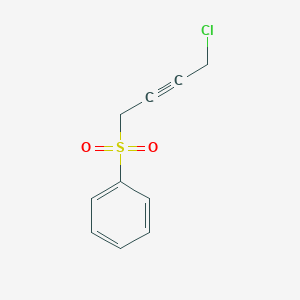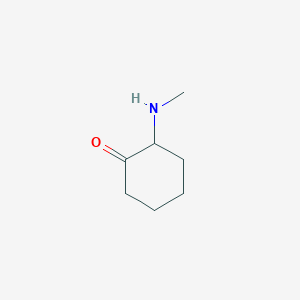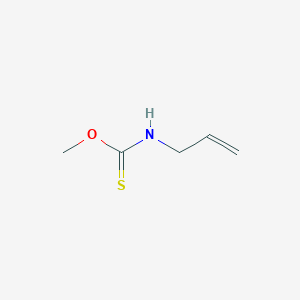![molecular formula C12H20NO3P B14651886 Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester CAS No. 51909-56-9](/img/structure/B14651886.png)
Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H20NO3P and a molecular weight of 257.27 . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester can be synthesized through several methods. One common method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . Additionally, the Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction are also employed to synthesize phosphonates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using catalysts or microwave irradiation to improve yields and minimize reaction times . The use of bromotrimethylsilane (BTMS) for silyldealkylation followed by desilylation with water or methanol is a favored method due to its convenience and high yields .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation, and various catalysts such as palladium and copper for cross-coupling reactions . Microwave irradiation is often employed to accelerate these reactions and improve yields .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, silyldealkylation with BTMS followed by desilylation with water or methanol yields phosphonic acids .
Applications De Recherche Scientifique
Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a corrosion inhibitor . In biology and medicine, it is employed in the development of antiviral and anticancer drugs due to its ability to inhibit specific enzymes and pathways . In industry, it is used in the production of polymers, paints, and adhesives .
Mécanisme D'action
The mechanism of action of phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester involves its ability to form strong bonds with metal ions and enzymes. This compound can inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, it can form protective layers on metal surfaces, preventing corrosion .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester include diethyl benzylphosphonate, benzylphosphonic acid diethyl ester, and diethoxyphosphonomethylbenzene .
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets and pathways. Its versatility in various applications, from synthetic chemistry to medicine, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
51909-56-9 |
|---|---|
Formule moléculaire |
C12H20NO3P |
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C12H20NO3P/c1-4-15-17(14,16-5-2)12(13-3)11-9-7-6-8-10-11/h6-10,12-13H,4-5H2,1-3H3 |
Clé InChI |
CGQXIFHQRDVVEX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)NC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



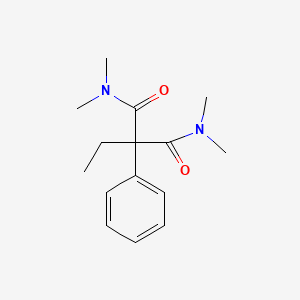
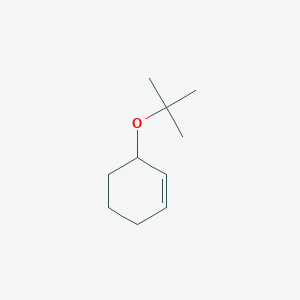
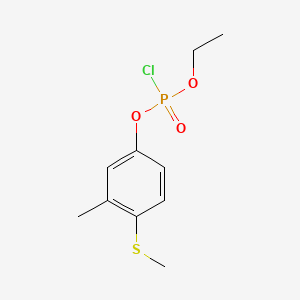
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)
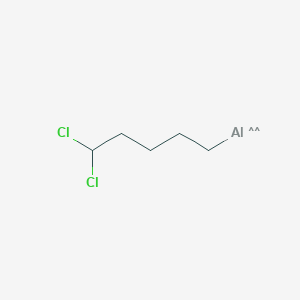

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)

